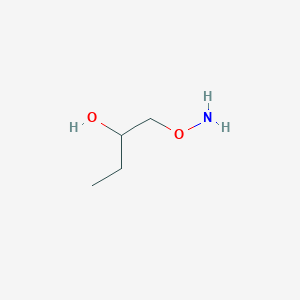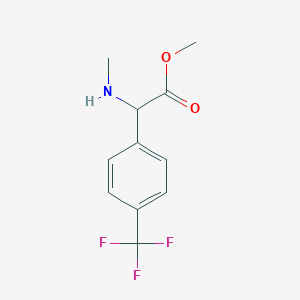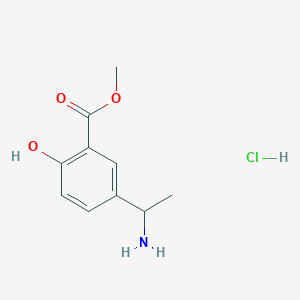
1-(Aminooxy)-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminooxy)-2-butanol is an organic compound characterized by the presence of an aminooxy group (-ONH2) attached to a butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminooxy)-2-butanol typically involves the reaction of an aminooxy moiety with a butanol derivative. One common method is the oximation reaction, where an aminooxy group reacts with a carbonyl group (such as an aldehyde or ketone) to form an oxime ether linkage . This reaction is chemoselective and can be performed under mild conditions in various solvents, including water .
Industrial Production Methods: Industrial production of this compound may involve large-scale oximation reactions using pre-activated aminooxy reagents. These reagents can be synthesized using classic Schotten-Baumann conditions, which involve the reaction of hydroxylamine derivatives with aldehydes or ketones .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Aminooxy)-2-butanol undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form various oxime derivatives.
Reduction: Reduction reactions can convert the oxime group back to the original aminooxy group.
Substitution: The aminooxy group can participate in substitution reactions with electrophiles, forming new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides can react with the aminooxy group under mild conditions.
Major Products: The major products formed from these reactions include oxime ethers, reduced aminooxy derivatives, and substituted aminooxy compounds .
Applications De Recherche Scientifique
1-(Aminooxy)-2-butanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Aminooxy)-2-butanol involves its ability to form stable oxime bonds with carbonyl groups. This reaction is highly chemoselective and can occur under mild conditions, making it suitable for various applications. The compound can inhibit enzyme activity by forming oxime complexes with enzyme-bound pyridoxal phosphate (PLP), thereby preventing the enzyme from catalyzing its normal reactions .
Comparaison Avec Des Composés Similaires
1-(Aminooxy)-2-butanol can be compared with other aminooxy compounds, such as:
Aminooxyacetic acid: This compound also contains an aminooxy group and is used as an enzyme inhibitor in biological studies.
1-Aminooxy-3-aminopropane: Similar to this compound, this compound is used in the study of enzyme inhibition and protein modification.
1-Aminooxy-2-aminoethane: Another aminooxy analog used in biochemical research.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable oxime bonds under mild conditions makes it particularly valuable in bioconjugation and enzyme inhibition studies .
Propriétés
Numéro CAS |
32380-76-0 |
|---|---|
Formule moléculaire |
C4H11NO2 |
Poids moléculaire |
105.14 g/mol |
Nom IUPAC |
1-aminooxybutan-2-ol |
InChI |
InChI=1S/C4H11NO2/c1-2-4(6)3-7-5/h4,6H,2-3,5H2,1H3 |
Clé InChI |
DPPYRFXJBFMBLL-UHFFFAOYSA-N |
SMILES canonique |
CCC(CON)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride](/img/structure/B13568550.png)
![5h,6h,7h,8h-Pyrido[4,3-c]pyridazine](/img/structure/B13568551.png)
![3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13568560.png)



![1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13568578.png)
![3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile](/img/structure/B13568583.png)
![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13568586.png)
![1-[(2-Bromopyridin-3-yl)methyl]piperazine](/img/structure/B13568591.png)
amino}-2-(2,5-difluorophenyl)aceticacid](/img/structure/B13568592.png)

